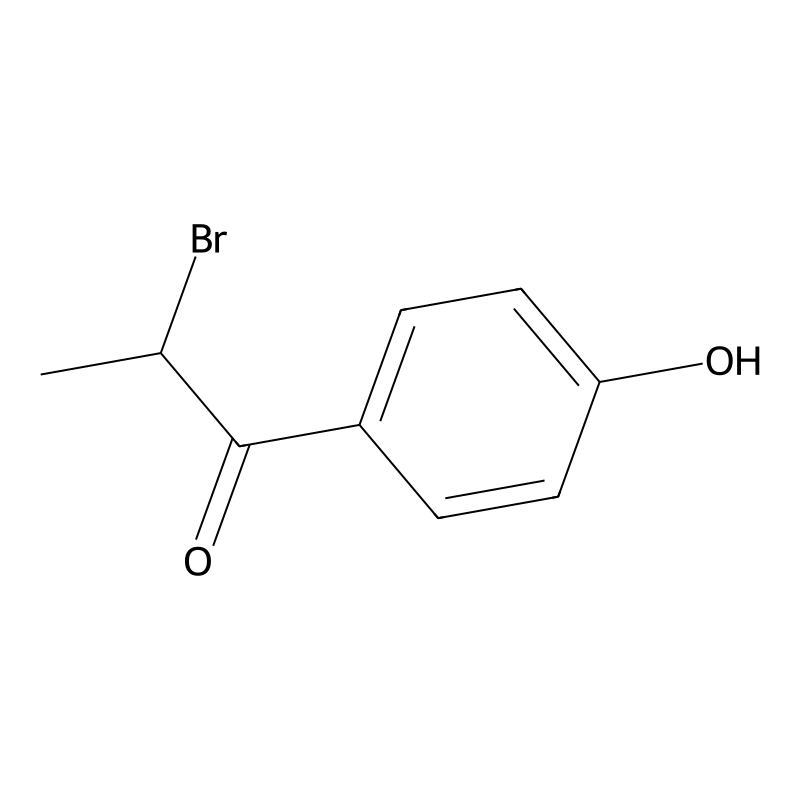

2-Bromo-1-(4-hydroxyphenyl)propan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While resources like PubChem and Chemsrc provide basic information on the compound's structure, properties, and CAS number [, ], no scientific literature explicitly mentions its use in research. This suggests the compound might be:

- A relatively new or niche molecule with limited research conducted so far.

- Potentially under investigation with research not yet published in the public domain.

Further Exploration:

If you require information on this specific compound, consider contacting research institutions or chemical suppliers directly. They might have access to unpublished data or offer insights into potential applications based on the compound's structure and functional groups.

It's also valuable to explore similar molecules with established research applications. 2-Bromo-1-(4-methoxyphenyl)propan-1-one, a close structural analog, is reported to exhibit anticonvulsant and neuroprotective properties in animal studies []. This information might provide clues for potential research directions with 2-Bromo-1-(4-hydroxyphenyl)propan-1-one.

2-Bromo-1-(4-hydroxyphenyl)propan-1-one, with the chemical formula C₉H₉BrO₂ and a molar mass of 229.07 g/mol, is an organic compound characterized by a bromine atom attached to a propanone structure. This compound features a hydroxyphenyl group, which contributes to its reactivity and potential biological activity. The compound is recognized for its applications in organic synthesis, particularly as an intermediate for pharmaceuticals and other organic compounds .

The chemical behavior of 2-Bromo-1-(4-hydroxyphenyl)propan-1-one includes various reactions typical of brominated phenols and ketones. Key reaction types include:

- Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, facilitating the formation of new compounds.

- Reduction Reactions: The carbonyl group can undergo reduction to form alcohols or other derivatives.

- Condensation Reactions: This compound can participate in condensation reactions, especially with amines or other nucleophiles, leading to the formation of more complex structures .

Research has indicated that 2-Bromo-1-(4-hydroxyphenyl)propan-1-one exhibits notable biological activities. These include:

- Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains.

- Antioxidant Activity: It may contribute to reducing oxidative stress in biological systems.

- Potential Anticancer Effects: Preliminary studies suggest that it could inhibit cancer cell proliferation, although further research is necessary to fully understand its mechanisms and efficacy .

Several methods exist for synthesizing 2-Bromo-1-(4-hydroxyphenyl)propan-1-one:

- Bromination of 4-Hydroxyacetophenone: This method involves the bromination of 4-hydroxyacetophenone using bromine in an appropriate solvent.

- Reactions with Propanone Derivatives: The compound can also be synthesized through reactions involving propanone derivatives and brominating agents.

- Multi-step Synthesis: A more complex route may involve the synthesis of intermediates that are subsequently reacted to yield the final product .

2-Bromo-1-(4-hydroxyphenyl)propan-1-one finds various applications in different fields:

- Pharmaceutical Industry: Used as an intermediate in the synthesis of drugs.

- Dyes and Pigments: It serves as a precursor in producing certain dyes.

- Organic Synthesis: This compound is valuable for creating complex organic molecules due to its reactive functional groups .

Interaction studies have focused on how 2-Bromo-1-(4-hydroxyphenyl)propan-1-one interacts with biological systems:

- Protein Binding Studies: Research indicates that this compound may bind to proteins involved in metabolic pathways, affecting their activity.

- Cellular Uptake Mechanisms: Studies have explored how this compound is absorbed by cells and its subsequent effects on cellular functions.

These interactions are critical for understanding its potential therapeutic applications and safety profiles .

Several compounds share structural features with 2-Bromo-1-(4-hydroxyphenyl)propan-1-one. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Hydroxyacetophenone | Hydroxy group on phenyl ring | Commonly used as a precursor in organic synthesis |

| 2-Bromo-4-hydroxyacetophenone | Bromine atom on the second carbon | Exhibits similar reactivity but different biological activity |

| 4-Bromoacetophenone | Bromine atom on phenyl ring | Used in dye manufacturing; less hydroxyl influence |

| 2-Hydroxy-4-bromobenzophenone | Hydroxyl and bromine groups on benzene | Shows different solubility properties |

The uniqueness of 2-Bromo-1-(4-hydroxyphenyl)propan-1-one lies in its specific combination of functional groups, which impacts its reactivity and biological activity compared to these similar compounds .